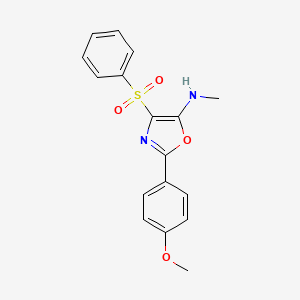

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-18-16-17(24(20,21)14-6-4-3-5-7-14)19-15(23-16)12-8-10-13(22-2)11-9-12/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEXXCXOERMNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

This compound features a sulfonamide group, which is often associated with various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole have shown efficacy against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the benzenesulfonyl group enhances this activity by improving the solubility and bioavailability of the compound .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Caspase activation |

| A549 | 18 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In animal models, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations as low as 10 µg/mL, demonstrating strong antibacterial properties .

Case Study 2: Anticancer Mechanism

In a controlled experiment involving MCF-7 breast cancer cells, treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V staining, indicating early apoptotic changes .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other enzymes involved in tumor progression.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 516.6 g/mol. Its structure features a benzenesulfonyl group attached to a methoxyphenyl moiety, along with an oxazole ring, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with various biological targets.

Therapeutic Applications

-

Anticancer Activity

- Recent studies have explored the potential of this compound as an anticancer agent. Specifically, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

-

Neuroprotective Effects

- The compound has also been evaluated for its neuroprotective properties, particularly in conditions like neurodegenerative diseases accompanied by depression. It has been part of studies that synthesized multi-target-directed ligands aimed at inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), both of which are implicated in neurodegeneration . Compounds derived from similar structures have shown promising results in reducing immobility time in forced swim tests, suggesting antidepressant-like effects.

-

Antimicrobial Activity

- There is emerging evidence that compounds similar to 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine exhibit antimicrobial properties. Studies indicate that sulfonamide derivatives can interfere with bacterial growth by inhibiting specific enzymes crucial for bacterial metabolism . This opens avenues for developing new antibiotics based on this scaffold.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3-Oxazole Core

Compound D072-0703

- Structure : 4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine .

- Key Differences: 4-Fluorophenyl vs. N-Benzyl substitution vs. N-methylamine: The benzyl group increases molecular weight (438.48 g/mol) and lipophilicity compared to the target compound (~361 g/mol).

- Implications : Higher molecular weight may reduce bioavailability but enhance target specificity.

Compound 5678-0115

- Structure : 4-(Benzenesulfonyl)-N-benzyl-2-(3-chlorophenyl)-1,3-oxazol-5-amine .

- Key Differences :

- 3-Chlorophenyl vs. 4-methoxyphenyl : Chlorine’s para-substitution in the target compound may reduce steric hindrance compared to meta-chloro.

- N-Benzyl vs. N-methylamine : The benzyl group could improve metabolic stability but increase toxicity risks.

Heterocyclic Core Modifications

Thiazole Derivatives

- Example : 2-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine .

- Key Differences :

- Thiazole core (sulfur atom) vs. oxazole core (oxygen atom): Thiazoles often exhibit greater metabolic stability but lower solubility.

- Dual sulfonyl groups may enhance receptor binding but increase molecular weight (e.g., 568.06 g/mol for this thiazole derivative).

Antihypertensive Activity

- Compound 24 (): 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one showed potent α1-adrenergic receptor blocking activity .

- Shared 4-methoxyphenyl group suggests this substituent may enhance antihypertensive efficacy.

Anti-inflammatory and Ulcerogenic Profiles

Physicochemical and Pharmacokinetic Properties

*LogP estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.